4-chloro-N'-(4-chlorobutanoyl)benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-N’-(4-chlorobutanoyl)benzohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 4-chlorobutanoyl hydrazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization .
Chemical Reactions Analysis
4-chloro-N’-(4-chlorobutanoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
4-chloro-N’-(4-chlorobutanoyl)benzohydrazide is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(4-chlorobutanoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
4-chloro-N’-(4-chlorobutanoyl)benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-(4-ethoxybenzylidene)benzohydrazide: This compound has an ethoxy group instead of a chlorobutanoyl group, which can lead to different chemical properties and reactivity.
4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide: The presence of hydroxy and methoxy groups can significantly alter the compound’s solubility and biological activity.
These comparisons highlight the unique properties of 4-chloro-N’-(4-chlorobutanoyl)benzohydrazide, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12Cl2N2O2 |
---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
4-chloro-N'-(4-chlorobutanoyl)benzohydrazide |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-7-1-2-10(16)14-15-11(17)8-3-5-9(13)6-4-8/h3-6H,1-2,7H2,(H,14,16)(H,15,17) |
InChI Key |
LLMHYOYQHBITIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCCCl)Cl |
Origin of Product |
United States |
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